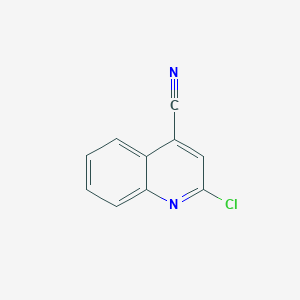

![molecular formula C11H13ClN2 B1359205 [(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine CAS No. 883529-93-9](/img/structure/B1359205.png)

[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” is a chemical compound with the CAS Number: 883529-93-9 and Molecular Weight: 208.69 . Its IUPAC name is (6-chloro-7-methyl-1H-indol-2-yl)-N-methylmethanamine .

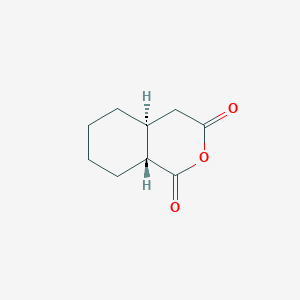

Molecular Structure Analysis

The molecular structure of “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” is represented by the linear formula C11H13ClN2 . The InChI code for this compound is 1S/C11H13ClN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine” include a molecular weight of 208.69 . More detailed properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

DNA Methylation and Tumor Formation

Research indicates that primary alkylamines like methylamine can undergo nitrosation, forming alkylating agents capable of diffusing and reacting with intracellular DNA. Such interactions have been associated with DNA methylation in stomach and small intestine cells, which could relate to tumor formation, although the risk from a single amine is considered negligible. This suggests a need for evaluating other primary amines to assess the overall role of primary amine nitrosation in the etiology of human gastric cancer (Huber & Lutz, 1984).

Antidepressant Potential and Blood-Brain Barrier Penetration

Indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, including 3-[(2-Methyl-1H-3-indolyl) methyl]-4-aryl-4, 5-dihydro-1H-1,2,4-triazole-5-thiones, have demonstrated potential antidepressant profiles. These compounds can cross the blood-brain barrier and exhibit activities in specific tests indicative of antidepressant activity comparable to imipramine (Varvaresou et al., 1998).

Lung Toxicity and Poisoning Management

Paraquat dichloride (PQ), an herbicide structurally similar to methylamine compounds, is known for its lung toxicity and difficulty in clinical management due to high morbidity and mortality rates upon ingestion. Research has focused on the molecular mechanisms of PQ toxicity, emphasizing redox cycling and oxidative stress generation. This body of work aims to provide insights into lung toxicity mechanisms and potential treatments for human poisonings (Dinis-Oliveira et al., 2008).

Endogenous Formaldehyde Production and Atherosclerosis Risk

Studies indicate that methylamine can be converted by enzymes like semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde and hydrogen peroxide, which can interact with proteins in vivo, forming irreversible adducts. This process, particularly prevalent in diabetic mice, suggests that uncontrolled deamination of methylamine may be a risk factor for endothelial injury and subsequent atherosclerosis development (Yu & Zuo, 1996).

Serotonin Receptor Agonism and Cognitive Dysfunction

Serotonin-6 (5-HT6) receptor agonism by compounds like 2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936) has been researched for its potential in improving cognition. Studies have shown varying effects on the basal activity of dopaminergic neurons, indicating complex 5-HT6 receptor functions and emphasizing the need for further investigation, particularly regarding cognitive dysfunction treatments like schizophrenia and depression (Borsini et al., 2015).

Safety And Hazards

Orientations Futures

Indole derivatives, including “[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Propriétés

IUPAC Name |

1-(6-chloro-7-methyl-1H-indol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDMQKBWFXQVEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)CNC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)